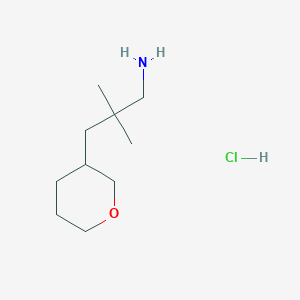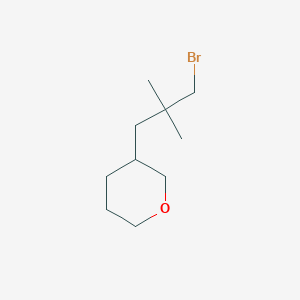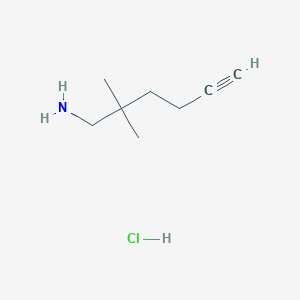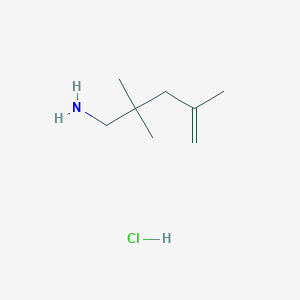![molecular formula C13H19NO B1485408 trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol CAS No. 2165903-40-0](/img/structure/B1485408.png)
trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol
Overview
Description
Scientific Research Applications
Pharmaceutical Drug Synthesis
trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol: is a compound that can be utilized in the synthesis of enantiopure amines, which are crucial constituents in approximately 40% of all active pharmaceutical ingredients . These amines are used in drugs for treating conditions such as obesity, Parkinson’s disease, narcolepsy, attention deficit hyperactivity disorder, and benign prostatic hyperplasia . The compound’s structure allows for the creation of novel disubstituted 1-phenylpropan-2-amines, which are significant in the development of these medications.
Biocatalysis
The compound serves as a starting material for biocatalytic processes involving transaminases (TAs). TAs provide an environmentally friendly and economically viable method for producing pharmaceutically relevant chiral amines . The use of immobilized whole-cell biocatalysts with ®-transaminase activity has been reported to synthesize novel amines with high conversion rates and enantiomeric excess .
Enantioselective Synthesis
In the field of asymmetric synthesis, trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol can be used to produce enantiomerically pure amines. These amines are essential for creating drugs with specific desired physiological effects, as the enantiomers of a drug can have different therapeutic outcomes .
Cognitive Function Improvement
Research suggests that derivatives of this compound may improve cognitive function in patients with multiple sclerosis . This application is particularly significant as it opens up potential new treatments for neurodegenerative diseases.
Resolving Agents
Chiral amines derived from this compound can act as resolving agents in the separation of enantiomers. This is a critical step in the production of enantiomerically pure substances, which is a requirement for many pharmaceutical applications .
Green Chemistry
The compound’s role in transaminase-mediated synthesis aligns with the principles of green chemistry. It offers a method to produce important amines without the need for metal complexes or chiral auxiliaries, which are often associated with environmental and safety concerns .
Industrial Scale Synthesis
On an industrial scale, the compound can be used to produce large quantities of chiral amines required for various pharmaceutical products. Its role in biocatalysis makes it suitable for large-scale production due to the potential for cost-effective and sustainable processes .
Mechanism of Action
Target of Action
It is known that similar compounds interact with transaminases . Transaminases are enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. They play a crucial role in amino acid metabolism and are often targeted in pharmaceutical research .
Mode of Action
Related compounds have been synthesized using transaminases . Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Biochemical Pathways
It is known that transaminases, which are potential targets of this compound, are involved in various biochemical pathways, including amino acid metabolism .
Result of Action
It is known that transaminases, which are potential targets of this compound, play a crucial role in amino acid metabolism .
properties
IUPAC Name |
(1R,2R)-2-(3-phenylpropylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-9-8-12(13)14-10-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNJOXOXYCOBPN-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCCCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCCCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1485326.png)
![{[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1485329.png)
![4-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485332.png)
![(2E)-3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485334.png)
![(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485335.png)
amine hydrochloride](/img/structure/B1485337.png)



amine hydrochloride](/img/structure/B1485344.png)
![(2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485345.png)
![3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485346.png)
![3-[4-(2-aminoethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1485348.png)